molecular formula C13H19BO3 B130264 2-(4-Methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane CAS No. 171364-79-7

2-(4-Methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No. B130264
CAS RN: 171364-79-7
M. Wt: 234.1 g/mol
InChI Key: VFIKPDSQDNROGM-UHFFFAOYSA-N
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Description

The compound “2-(4-Methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane” is a boronic ester derivative . Boronic esters are commonly used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions .


Synthesis Analysis

While specific synthesis methods for this compound were not found, boronic esters are typically synthesized through the reaction of boronic acids with alcohols . The reaction is facilitated by a catalyst and can be used to create a wide variety of boronic ester compounds .


Chemical Reactions Analysis

Boronic esters are known to participate in various chemical reactions, most notably the Suzuki-Miyaura cross-coupling reaction . This reaction is used to form carbon-carbon bonds, a key step in the synthesis of many organic compounds .

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis of Modified Boronic Acid Derivatives : This compound has been utilized in the synthesis of ortho-modified mercapto- and piperazino-methyl-phenylboronic acid derivatives. These derivatives were studied for their inhibitory activity against serine proteases, including thrombin, showing potential in biochemical applications (Spencer et al., 2002).

  • Crystal Structure Analysis : The crystal structure of related dioxaborolane derivatives has been determined, contributing to a deeper understanding of their chemical properties and potential applications in materials science (Seeger & Heller, 1985).

  • Catalysis and Polymerization : This compound is significant in catalyzed diboration processes, particularly in the synthesis of boronate ester substituents, which are relevant in the field of organic chemistry and materials science (Clegg et al., 1996).

Biomedical and Material Science Applications

  • Neurodegenerative Disease Research : Derivatives of this compound have been synthesized and are currently being tested for their potential therapeutic applications in neurodegenerative diseases (Das et al., 2015).

  • Development of New Materials : The compound has been used in the synthesis of novel materials with potential applications in technologies such as liquid crystal displays (LCDs) and other electronic applications (Das et al., 2015).

  • Detection in Living Cells : A derivative of this compound, 4-PYB, was synthesized for its sensitivity and selectivity in detecting hydrogen peroxide in living cells, highlighting its potential use in biological and medical research (Nie et al., 2020).

Safety and Hazards

While specific safety data for this compound was not found, it’s important to handle all chemicals with care. Boronic esters should be handled with appropriate personal protective equipment, and exposure to skin or eyes should be avoided .

Future Directions

Boronic esters, including potentially this compound, continue to be an area of active research due to their utility in organic synthesis . They are particularly important in the development of new pharmaceuticals and agrochemicals .

properties

IUPAC Name

2-(4-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19BO3/c1-12(2)13(3,4)17-14(16-12)10-6-8-11(15-5)9-7-10/h6-9H,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFIKPDSQDNROGM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19BO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00342770
Record name 2-(4-Methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

CAS RN

171364-79-7
Record name 2-(4-Methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=171364-79-7
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(4-Methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00342770
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)anisole
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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